Cas no 1131622-39-3 (1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine)

1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine is a piperazine derivative featuring a carboxyphenyl methyl group at the 1-position and an ethyl substituent at the 3-position. This compound is of interest in pharmaceutical and chemical research due to its structural versatility, which allows for further functionalization and potential applications in drug development. The presence of the carboxyl group enhances its solubility in polar solvents and facilitates conjugation with other molecules, making it a useful intermediate in organic synthesis. Its well-defined structure and reactivity profile contribute to its utility in designing biologically active compounds or as a building block for more complex chemical architectures.
1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine structure
1131622-39-3 structure
Product Name:1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine
CAS No:1131622-39-3
MF:C14H20N2O2
MW:248.320803642273
MDL:MFCD11112749
CID:2195086
PubChem ID:44828708
Update Time:2025-10-16

1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine
    • 4-[(3-ethylpiperazin-1-yl)methyl]benzoic acid
    • AKOS015842818
    • 1131622-39-3
    • 4-[(3-ethyl-1-piperazinyl)methyl]benzoic acid
    • DTXSID30660858
    • DB-362855
    • 1-(4-carboxyphenylmethyl)-3-ethylpiperazine
    • MDL: MFCD11112749
    • Inchi: 1S/C14H20N2O2/c1-2-13-10-16(8-7-15-13)9-11-3-5-12(6-4-11)14(17)18/h3-6,13,15H,2,7-10H2,1H3,(H,17,18)
    • InChI Key: OOFKESLHVWTRGE-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)CN1CCNC(CC)C1)=O

Computed Properties

  • Exact Mass: 248.152477885Da
  • Monoisotopic Mass: 248.152477885Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 52.6Ų

1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K12577-1g
1-(4-carboxyphenyl methyl)-3-ethyl-piperazine
1131622-39-3 >95%
1g
$395 2023-09-02

Additional information on 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine

Comprehensive Overview of 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine (CAS No. 1131622-39-3): Properties, Applications, and Innovations

In the realm of fine chemicals and pharmaceutical intermediates, 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine (CAS No. 1131622-39-3) stands out as a compound of significant interest. This molecule, characterized by its unique piperazine backbone and carboxyphenyl functional group, has garnered attention for its versatile applications in drug discovery, material science, and biochemical research. Its structural features, including the ethyl-piperazine moiety, make it a valuable building block for synthesizing complex molecules with tailored properties.

The compound's CAS number 1131622-39-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. Researchers and manufacturers often search for "1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine supplier" or "CAS 1131622-39-3 synthesis method," reflecting the demand for high-purity batches and scalable production protocols. Recent advancements in green chemistry have also spurred interest in eco-friendly synthesis routes for this intermediate, aligning with the global push toward sustainable manufacturing.

From a pharmacological perspective, the piperazine derivative structure of this compound is frequently explored in the design of CNS-targeting drugs, owing to its ability to modulate neurotransmitter systems. Keywords like "piperazine-based drug candidates 2024" and "carboxyphenyl methyl derivatives in medicine" highlight its relevance in cutting-edge therapeutic development. Additionally, its carboxylic acid group enables facile conjugation with other molecules, making it a popular choice for bioconjugation and prodrug strategies.

In material science, 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine has shown promise in the development of functional polymers and coordination complexes. Its dual functionality allows for incorporation into metal-organic frameworks (MOFs) and supramolecular architectures, addressing search trends such as "MOF building blocks 2024" and "smart materials design." The compound's thermal stability and solubility profile further enhance its utility in high-performance applications.

Quality control and analytical characterization are paramount for CAS 1131622-39-3, with techniques like HPLC, NMR, and mass spectrometry being routinely employed. Queries like "how to analyze 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine purity" underscore the need for robust validation methods. Furthermore, regulatory compliance with REACH and FDA guidelines ensures its safe handling and commercialization.

Looking ahead, the integration of AI-driven molecular design tools is expected to unlock new applications for this compound. Searches for "computational chemistry in piperazine optimization" reflect this trend. Whether in drug formulation, advanced materials, or catalysis, 1-(4-Carboxyphenyl methyl)-3-ethyl-piperazine remains a cornerstone of innovation, bridging gaps between academic research and industrial implementation.

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